REACTION_CXSMILES
|
[C:1]1([CH:7]([CH3:11])[C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)(Cl)=O.[C:16]([N:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1)([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17].CCN(CC)CC>ClCCCl.CN(C=O)C.CCOCC>[C:1]1([CH:7]([CH3:11])[C:8]([N:26]2[CH2:25][CH2:24][N:23]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:28][CH2:27]2)=[O:10])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred 12 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
when bubbling
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in CH2Cl2
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
WASH
|
Details
|
the mixture was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with 20% ether/hexanes
|
Type
|
FILTRATION
|
Details
|
the resulting solid filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |